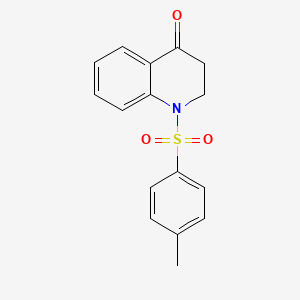

1-Tosyl-2,3-dihydroquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAKYOFBASLWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300001 | |

| Record name | MLS002920228 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14278-37-6 | |

| Record name | MLS002920228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920228 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is based on a robust and well-established synthetic strategy involving the formation of a β-anilinopropanoic acid intermediate, followed by N-tosylation and subsequent intramolecular Friedel-Crafts acylation. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to facilitate its application in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, commencing with the synthesis of the 2,3-dihydroquinolin-4(1H)-one core, followed by the introduction of the tosyl group at the nitrogen atom. An alternative and more direct approach involves the synthesis of an N-tosylated precursor that undergoes intramolecular cyclization. The latter is often preferred for its efficiency and control over the final product.

The primary pathway detailed in this guide involves:

-

Michael Addition: The reaction of aniline with acrylic acid to form 3-anilinopropanoic acid.

-

N-Tosylation: The protection of the secondary amine of 3-anilinopropanoic acid with p-toluenesulfonyl chloride (tosyl chloride).

-

Intramolecular Friedel-Crafts Acylation: The acid-catalyzed cyclization of the resulting 3-(N-tosylanilino)propanoic acid to yield the target compound, this compound.

Experimental Protocols

Synthesis of 3-Anilinopropanoic Acid (Intermediate 1)

Methodology:

A mixture of aniline (1.0 equivalent) and acrylic acid (1.1 equivalents) is heated, typically without a solvent, at a temperature of 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with a suitable solvent such as diethyl ether to remove any unreacted starting materials. The resulting solid is collected by filtration and can be further purified by recrystallization from a solvent system like ethanol/water.

| Parameter | Value |

| Reaction Time | 2 - 4 hours |

| Temperature | 100 - 120 °C |

| Yield | 85 - 95% |

Synthesis of 3-(N-tosylanilino)propanoic Acid (Intermediate 2)

Methodology:

To a solution of 3-anilinopropanoic acid (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide (2.5 equivalents) at 0-5 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise while maintaining the temperature. The reaction mixture is stirred vigorously for 3-5 hours at room temperature. The reaction is monitored by TLC. After completion, the solution is acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a solvent mixture like ethyl acetate/hexane can be performed for further purification.

| Parameter | Value |

| Reaction Time | 3 - 5 hours |

| Temperature | 0 °C to Room Temperature |

| Yield | 70 - 85% |

Synthesis of this compound (Target Compound)

Methodology:

The 3-(N-tosylanilino)propanoic acid (1.0 equivalent) is treated with a dehydrating/cyclizing agent. A common and effective reagent for this intramolecular Friedel-Crafts acylation is polyphosphoric acid (PPA). The reaction is typically carried out by heating the mixture of the N-tosylated amino acid and PPA at a temperature ranging from 80 to 120 °C for 1-3 hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled and then carefully poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, and then dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

| Parameter | Value |

| Reaction Time | 1 - 3 hours |

| Temperature | 80 - 120 °C |

| Yield | 60 - 75% |

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Michael Addition | Aniline, Acrylic Acid | 100-120 | 2-4 | 85-95 |

| 2 | N-Tosylation | 3-Anilinopropanoic Acid, Tosyl Chloride, NaOH | 0 - RT | 3-5 | 70-85 |

| 3 | Intramolecular Friedel-Crafts Acylation | 3-(N-tosylanilino)propanoic Acid, PPA | 80-120 | 1-3 | 60-75 |

Mandatory Visualizations

Reaction Pathway

Caption: Synthetic pathway for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a comprehensive overview of a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocols, tabulated quantitative data, and clear visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable compound for further investigation and application in various research endeavors. The presented methodology is scalable and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis.

An In-Depth Technical Guide to the Formation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The document details plausible reaction mechanisms, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in organic synthesis and pharmaceutical sciences.

Introduction

The 2,3-dihydroquinolin-4(1H)-one core is a prevalent structural motif in a variety of biologically active compounds and natural products. The introduction of a tosyl (p-toluenesulfonyl) group at the N-1 position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. This modification can be a key strategy in the design of novel therapeutic agents. This guide explores the two most likely synthetic pathways for the preparation of this compound.

Synthetic Strategies and Mechanisms

Two principal synthetic strategies are proposed for the formation of this compound:

-

Route A: Intramolecular Cyclization of an N-Tosylated Precursor. This approach involves the construction of the quinolinone ring from an acyclic precursor that already contains the N-tosyl group.

-

Route B: N-Tosylation of a Pre-formed 2,3-dihydroquinolin-4(1H)-one. This strategy entails the initial synthesis of the parent quinolinone ring, followed by the introduction of the tosyl group in a subsequent step.

Route A: Mechanism of Intramolecular Cyclization

This pathway typically proceeds via an intramolecular cyclization of a suitably substituted N-tosyl-2-aminobenzoyl derivative. A plausible precursor is an N-tosyl-2-aminochalcone or a related propiophenone derivative. The reaction is generally catalyzed by an acid or a base. The acid-catalyzed mechanism is depicted below.

In this mechanism, the reaction is initiated by the protonation of the carbonyl group of the propenone moiety, which enhances its electrophilicity. The lone pair of the nitrogen atom of the tosylamide then acts as a nucleophile, attacking the activated carbonyl carbon to form a six-membered ring. Subsequent deprotonation yields the stable this compound.

Route B: Mechanism of N-Tosylation

This synthetic route involves the direct tosylation of the pre-synthesized 2,3-dihydroquinolin-4(1H)-one. The reaction is typically carried out using tosyl chloride in the presence of a base.

The reaction commences with the deprotonation of the nitrogen atom of the quinolinone ring by a base, forming a nucleophilic anion. This anion then attacks the electrophilic sulfur atom of tosyl chloride, leading to the formation of the N-S bond and the elimination of a chloride ion to afford the final product.

Experimental Protocols

The following are generalized experimental protocols for the two proposed synthetic routes, adapted from literature procedures for similar transformations.

Protocol for Route A: Intramolecular Cyclization

-

Synthesis of the N-Tosyl-2-aminophenylpropenone precursor:

-

To a solution of an appropriately substituted N-tosyl-2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add the desired aldehyde (1.1 eq) and a catalytic amount of a base (e.g., piperidine, pyrrolidine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure and purify the resulting chalcone derivative by recrystallization or column chromatography.

-

-

Intramolecular Cyclization:

-

Dissolve the purified N-tosyl-2-aminophenylpropenone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol with a catalytic amount of concentrated sulfuric acid).

-

Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Protocol for Route B: N-Tosylation

-

Synthesis of 2,3-dihydroquinolin-4(1H)-one:

-

Synthesize 2,3-dihydroquinolin-4(1H)-one via a known method, such as the intramolecular cyclization of 2'-aminochalcone. A common procedure involves refluxing 2'-aminochalcone in an acidic medium (e.g., acetic acid, HCl/ethanol).

-

-

N-Tosylation:

-

Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Add a base (e.g., triethylamine (1.5 eq), pyridine (1.5 eq), or sodium hydride (1.2 eq) for less reactive substrates).

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Data Presentation

Table 1: Representative Yields for Intramolecular Cyclization of 2'-Aminochalcone Derivatives

| Entry | Substituent on Chalcone | Catalyst/Solvent | Reaction Time (h) | Yield (%) |

| 1 | Unsubstituted | Acetic Acid | 4 | 85 |

| 2 | 4-Methoxy | HCl/Ethanol | 3 | 90 |

| 3 | 4-Chloro | H2SO4/Ethanol | 5 | 82 |

Table 2: Representative Yields for N-Tosylation of Amines and Heterocycles

| Entry | Substrate | Base/Solvent | Reaction Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | 2 | 95 |

| 2 | Piperidine | Triethylamine/DCM | 1 | 92 |

| 3 | Indole | NaH/DMF | 3 | 88 |

Table 3: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR | δ (ppm): 7.8-8.0 (d, 2H, Ar-H of Tosyl), 7.2-7.6 (m, 6H, Ar-H), 4.4-4.6 (t, 2H, -CH₂-N), 2.8-3.0 (t, 2H, -CH₂-C=O), 2.4 (s, 3H, -CH₃ of Tosyl) |

| ¹³C NMR | δ (ppm): 195-197 (C=O), 145-147 (Ar-C of Tosyl), 135-140 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-C), 45-47 (-CH₂-N), 38-40 (-CH₂-C=O), 21-22 (-CH₃ of Tosyl) |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₆H₁₅NO₃S |

Note: The spectroscopic data are predictions based on known chemical shifts for similar structural motifs and should be confirmed by experimental analysis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined two viable and mechanistically distinct pathways for the synthesis of this compound. Both the intramolecular cyclization of an N-tosylated precursor and the N-tosylation of a pre-formed quinolinone ring represent effective strategies. The choice of route may depend on the availability of starting materials and the desired substitution pattern on the quinolinone core. The provided experimental protocols and representative data serve as a solid foundation for researchers to develop specific and optimized synthetic procedures for this and related N-tosylated heterocyclic compounds. Further experimental work is necessary to establish the precise reaction conditions and to fully characterize the target molecule.

Spectroscopic and Synthetic Profile of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. This N-tosylated derivative of the 2,3-dihydroquinolin-4(1H)-one core is a valuable scaffold in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel quinolinone-based compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, inferred from analyses of structurally related compounds and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 - 7.80 | d | 2H | Ar-H (Tosyl) |

| ~7.70 - 7.60 | m | 1H | Ar-H (Quinolinone) |

| ~7.50 - 7.35 | m | 2H | Ar-H (Quinolinone) |

| ~7.30 - 7.20 | d | 2H | Ar-H (Tosyl) |

| ~7.15 - 7.05 | m | 1H | Ar-H (Quinolinone) |

| ~4.20 | t | 2H | -CH₂-N- |

| ~2.80 | t | 2H | -CH₂-C=O |

| ~2.40 | s | 3H | -CH₃ (Tosyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~195.0 | C=O |

| ~145.0 | C-SO₂ (Tosyl) |

| ~140.0 | C-quat (Quinolinone) |

| ~136.0 | C-quat (Tosyl) |

| ~134.0 | Ar-CH (Quinolinone) |

| ~129.5 | Ar-CH (Tosyl) |

| ~128.0 | Ar-CH (Tosyl) |

| ~127.0 | Ar-CH (Quinolinone) |

| ~125.0 | Ar-CH (Quinolinone) |

| ~120.0 | C-quat (Quinolinone) |

| ~115.0 | Ar-CH (Quinolinone) |

| ~45.0 | -CH₂-N- |

| ~38.0 | -CH₂-C=O |

| ~21.5 | -CH₃ (Tosyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1690 | Strong | C=O Stretch (Ketone)[1][2] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch[1] |

| ~1350, ~1160 | Strong | S=O Stretch (Sulfonamide) |

| ~1300 - 1000 | Strong | C-N Stretch, C-O Stretch region[1] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 301 | [M]⁺ (Molecular Ion) |

| 155 | [C₇H₇SO₂]⁺ (Tosyl group) |

| 146 | [M - C₇H₇SO₂]⁺ (Loss of Tosyl group) |

| 118 | [C₈H₆O]⁺ (Fragment from quinolinone ring) |

| 91 | [C₇H₇]⁺ (Tropylium ion from Tosyl group) |

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound, which involves the N-tosylation of 2,3-dihydroquinolin-4(1H)-one.

Materials:

-

2,3-dihydroquinolin-4(1H)-one

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydroquinolin-4(1H)-one (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR, IR, and MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

References

Mass Spectrometry of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a compound of interest in medicinal chemistry and drug development. This document outlines the predicted fragmentation patterns under electron ionization, provides detailed experimental protocols for its analysis, and presents key data in a structured format for ease of interpretation.

Introduction

This compound is a heterocyclic compound featuring a dihydroquinolinone core N-substituted with a tosyl group. Understanding its behavior under mass spectrometric conditions is crucial for its characterization, purity assessment, and use in metabolic or degradation studies. This guide will focus on the data derivable from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and powerful technique for the analysis of such organic molecules.

Predicted Mass Spectrum and Fragmentation

While a publicly available mass spectrum for this compound has not been identified in the literature, a reliable fragmentation pattern can be predicted based on the known mass spectrometric behavior of its core structures: the 2,3-dihydroquinolin-4(1H)-one and the N-tosyl group.

The molecular weight of this compound (C₁₆H₁₅NO₃S) is 301.08 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 301.

The primary fragmentation pathways are anticipated to involve the cleavage of the relatively weak N-S bond of the sulfonamide and characteristic fragmentations of the quinolinone ring system.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Structure of Fragment | Notes |

| 301 | [M]⁺˙ | C₁₆H₁₅NO₃S⁺˙ | Molecular Ion |

| 155 | [C₇H₇SO₂]⁺ | Tosyl cation, often a prominent peak for N-tosyl compounds.[1] | |

| 146 | [M - C₇H₇SO₂]⁺˙ | C₉H₈NO⁺˙ | Loss of the tosyl radical. |

| 118 | [C₈H₆O]⁺˙ | Resulting from retro-Diels-Alder (RDA) fragmentation of the quinolinone ring. | |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the tosyl group. |

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages to yield characteristic fragment ions. The most likely fragmentation cascade is depicted below.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on established methods for the analysis of N-sulfonylated heterocyclic compounds.[2][3]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Table 2: Suggested GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CFinal hold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is outlined in the following diagram.

Caption: General experimental workflow for the GC-MS analysis of this compound.

Data Interpretation and Discussion

The interpretation of the resulting mass spectrum should focus on the identification of the molecular ion and the key fragment ions listed in Table 1. The presence of a strong peak at m/z 155 would be highly indicative of the tosyl moiety.[1] The observation of a fragment at m/z 146 would confirm the loss of the tosyl group and the presence of the dihydroquinolinone core. Further fragmentation of this core, such as a retro-Diels-Alder reaction leading to an ion at m/z 118, would provide additional structural confirmation. The tropylium ion at m/z 91 is a common and stable fragment originating from the toluene portion of the tosyl group.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and employing the detailed experimental protocols, researchers can confidently characterize this compound and related structures. The provided diagrams and tables serve as a quick reference for experimental setup and data interpretation, facilitating efficient and accurate analysis in a drug discovery and development setting.

References

Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline: A Technical Guide

Disclaimer: The crystal structure for the specific compound 1-Tosyl-2,3-dihydroquinolin-4(1H)-one is not publicly available in the searched crystallographic databases. This guide provides a detailed analysis of the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline , which lacks the ketone group at the 4-position. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural aspects of tosyl-protected quinoline derivatives.

Introduction

Quinolines and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The tosyl protection of the nitrogen atom in the quinoline ring is a common strategy in synthetic chemistry to modify the electronic properties and reactivity of the molecule. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design and for elucidating their mechanism of action. This technical guide provides a comprehensive overview of the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, including its crystallographic data, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Crystallographic Data

The crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n. A summary of the crystal data and structure refinement parameters is presented in Table 1.[1]

Table 1: Crystal Data and Structure Refinement for 1-Tosyl-1,2,3,4-tetrahydroquinoline. [1]

| Parameter | Value |

| Empirical formula | C₁₆H₁₇NO₂S |

| Formula weight | 287.37 |

| Temperature | 94 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.2176 (7) Å |

| b = 8.0468 (6) Å | |

| c = 22.2439 (18) Å | |

| α = 90° | |

| β = 98.107 (4)° | |

| γ = 90° | |

| Volume | 1456.2 (2) ų |

| Z | 4 |

| Density (calculated) | 1.311 Mg/m³ |

| Absorption coefficient | 0.22 mm⁻¹ |

| F(000) | 608 |

| Crystal size | 0.24 x 0.22 x 0.18 mm |

| Theta range for data collection | 1.9 to 25.0° |

| Index ranges | -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -26 ≤ l ≤ 26 |

| Reflections collected | 20017 |

| Independent reflections | 2568 [R(int) = 0.046] |

| Completeness to theta = 25.0° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2568 / 0 / 182 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I > 2σ(I)] | R1 = 0.039, wR2 = 0.101 |

| R indices (all data) | R1 = 0.046, wR2 = 0.101 |

| Largest diff. peak and hole | 0.23 and -0.37 e.Å⁻³ |

Molecular Structure

The molecular structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline reveals key conformational features. The heterocyclic ring adopts a half-chair conformation.[1][2][3] The sum of the bond angles around the nitrogen atom is 350.2°, indicating a trigonal pyramidal geometry.[1][2][3] The dihedral angle between the planes of the two aromatic rings is 47.74 (10)°.[1][2][3] In the crystal, molecules are linked by C-H···O hydrogen bonds, forming chains along the[4] direction.[1][2][3]

Experimental Protocols

Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline[1]

The synthesis of the title compound is achieved through the reaction of 1,2,3,4-tetrahydroquinoline with 4-methylbenzene-1-sulfonylchloride. The detailed experimental procedure is as follows:

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloroethane, add triethylamine (15 mmol) at a temperature of 0–5 °C.

-

To this reaction mixture, add 4-methylbenzene-1-sulfonylchloride (12 mmol) dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Wash the reaction mixture with a 5% aqueous solution of Na₂CO₃ and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate it under vacuum to yield the crude product as a colorless solid.

-

Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain colorless prisms of 1-Tosyl-1,2,3,4-tetrahydroquinoline.

Crystal Structure Determination[1]

The crystal structure was determined using single-crystal X-ray diffraction. The experimental workflow is outlined below:

A suitable single crystal was selected and mounted on a Bruker APEXII CCD diffractometer. Data was collected at 94 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.

Signaling Pathways and Biological Activity

While no specific signaling pathways for this compound have been described, the broader class of quinoline derivatives is known for a wide range of pharmacological activities. Tetrahydroquinoline compounds are core structures in molecules with antimalarial, antipsychotic, and estrogenic receptor activities.[1][2][3]

The logical relationship for the synthesis of the analyzed compound can be visualized as follows:

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, a close analog of the requested this compound. The presented crystallographic data, molecular geometry, and experimental protocols offer valuable insights for researchers in the fields of medicinal chemistry, crystallography, and drug development. While the crystal structure of the exact target molecule remains elusive in the public domain, the information on its tetrahydro- analog serves as a robust starting point for computational modeling and further synthetic explorations in this important class of heterocyclic compounds.

References

The Ascendant Therapeutic Potential of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the quinolinone core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide delves into the burgeoning field of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives, a promising class of compounds exhibiting significant potential in anticancer, and putatively in antimicrobial and anti-inflammatory applications. This document serves as a comprehensive resource, consolidating key findings on their biological activities, offering detailed experimental methodologies, and visualizing the intricate signaling pathways potentially modulated by these compounds.

Anticancer Activity: A Primary Therapeutic Avenue

Recent research has highlighted the potent cytotoxic effects of this compound derivatives, particularly the 3-methylidene substituted analogs, against a panel of human cancer cell lines. These compounds have demonstrated high efficacy, with IC50 values predominantly in the low micromolar to nanomolar range, underscoring their potential as lead compounds in oncology drug discovery.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of various 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one derivatives has been systematically evaluated. The half-maximal inhibitory concentrations (IC50) against promyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and B-cell precursor leukemia (NALM-6) cell lines are summarized below.

| Compound ID | Substituent (R) | HL-60 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | NALM-6 IC50 (µM)[1] |

| 1a | Phenyl | 0.58 ± 0.05 | 0.89 ± 0.07 | 0.45 ± 0.04 |

| 1b | 4-Methylphenyl | 0.49 ± 0.04 | 0.76 ± 0.06 | 0.39 ± 0.03 |

| 1c | 4-Methoxyphenyl | 0.62 ± 0.05 | 0.95 ± 0.08 | 0.51 ± 0.04 |

| 1d | 4-Chlorophenyl | 0.41 ± 0.03 | 0.63 ± 0.05 | 0.33 ± 0.03 |

| 2a | Ethyl | 0.19 ± 0.02 | 0.31 ± 0.03 | 0.15 ± 0.01 |

| 2b | Propyl | 0.23 ± 0.02 | 0.37 ± 0.03 | 0.18 ± 0.02 |

Table 1: Cytotoxic activity of selected 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one derivatives.

Mechanism of Anticancer Action

The anticancer activity of these derivatives is believed to be mediated through the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, the observed biological outcomes suggest modulation of key regulatory proteins in these pathways.

The induction of programmed cell death is a hallmark of effective anticancer agents. It is hypothesized that this compound derivatives trigger the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.

In addition to apoptosis, these compounds have been observed to induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Antimicrobial and Anti-inflammatory Activities: An Area for Future Exploration

While the primary focus of current research has been on the anticancer properties of this compound derivatives, the broader quinolinone class is known for its antimicrobial and anti-inflammatory effects. However, there is a notable lack of specific quantitative data for the N-tosylated dihydroquinolinone series in these areas. The data presented below is for structurally related quinolinone and quinazolinone derivatives and should be interpreted with caution as indicative of potential, rather than confirmed, activity for the title compounds.

Antimicrobial Activity of Related Compounds

Studies on various quinolinone and quinazolinone derivatives have demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 2,3-Dihydroquinazolin-4(1H)-ones | Bacillus cereus | 4-16[2] |

| 2,3-Dihydroquinazolin-4(1H)-ones | Staphylococcus aureus | >128[2] |

| 2,3-Dihydroquinazolin-4(1H)-ones | Escherichia coli | >128[2] |

Table 2: Antimicrobial activity of structurally related quinazolinone derivatives.

Anti-inflammatory Activity of Related Compounds

The anti-inflammatory potential of related quinazolinone derivatives has been evaluated using in vivo models, such as the carrageenan-induced paw edema assay.

| Compound Class | Animal Model | Edema Inhibition (%) |

| 2,3-Dihydroquinazolin-4(1H)-one Chalcones | Rat | 50-70[3] |

| N-phenyl Pyrazole Substituted Quinazolinones | Rat | 60-75[3] |

Table 3: Anti-inflammatory activity of structurally related quinazolinone derivatives.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key experiments are provided below.

Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones

A general and efficient method for the synthesis of these compounds involves a multi-step process.

Protocol:

-

N-Sulfonylation: To a solution of methyl 2-aminobenzoate in pyridine, add the corresponding arylsulfonyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Pour the mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl 2-(arylsulfonylamino)benzoate.[4]

-

Phosphonate Formation: To a suspension of sodium hydride in anhydrous THF, add diethyl methylphosphonate dropwise at 0 °C. Stir for 30 minutes, then add a solution of the N-sulfonylated intermediate in THF. The reaction is stirred at room temperature for 12 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography.[1]

-

Condensation: To a solution of the phosphonate intermediate in THF, add a suitable base (e.g., potassium carbonate) followed by the appropriate aldehyde. Stir at room temperature until the reaction is complete (monitored by TLC).[1]

-

Horner-Wadsworth-Emmons Olefination: To a solution of the resulting 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ol in THF, add potassium carbonate and an aqueous solution of formaldehyde. Heat the mixture at 50-60 °C for several hours. After cooling, extract the product with ethyl acetate and purify by column chromatography.[4]

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of test compounds.[9][10][11]

Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compounds (e.g., 50 mg/kg, intraperitoneally or orally) to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound derivatives have unequivocally demonstrated potent anticancer activity, positioning them as a promising scaffold for the development of novel oncologic therapeutics. The elucidation of their precise molecular targets within the apoptosis and cell cycle pathways is a critical next step to optimize their therapeutic potential and design more selective and potent analogs.

Furthermore, the exploration of their antimicrobial and anti-inflammatory activities remains a largely untapped area of research. Given the established biological profile of the broader quinolinone family, it is highly probable that these N-tosylated derivatives also possess valuable properties in these domains. Systematic screening of a diverse library of these compounds against a wide range of bacterial, fungal, and inflammatory models is strongly warranted.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into this compelling class of compounds. The provided data, protocols, and mechanistic hypotheses are intended to catalyze further studies that will fully unveil the therapeutic promise of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The study of the antimicrobial activity of 6-sulfonyl derivatives of 4-methyl-1,2- dihydroquinoline-2-one | Annals of Mechnikov's Institute [journals.uran.ua]

- 5. researchgate.net [researchgate.net]

- 6. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antibacterial Evaluation of New developed 2,3-Dihydroquinazolin-4(1H)-ones [journals.ekb.eg]

The Therapeutic Potential of Tosylated Dihydroquinolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tosylated dihydroquinolinones represent a promising class of heterocyclic compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds. Key areas of focus include their potent anticancer properties, enzyme inhibition capabilities, and emerging roles in neurodegenerative and inflammatory diseases. This document consolidates quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The addition of a tosyl (p-toluenesulfonyl) group to the dihydroquinolinone core can significantly modulate the compound's physicochemical properties and biological activity, leading to enhanced potency and target specificity. This guide explores the burgeoning field of tosylated dihydroquinolinones, highlighting their potential as therapeutic agents.

Synthesis of Tosylated Dihydroquinolinones

The synthesis of tosylated dihydroquinolinones can be achieved through various organic chemistry methodologies. A common strategy involves the N-tosylation of a dihydroquinolinone precursor or the cyclization of a tosyl-protected aniline derivative.

Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones

One notable class of tosylated dihydroquinolinones, 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, has demonstrated significant cytotoxic activity. The synthesis of these compounds can be accomplished through a multi-step process.

Experimental Protocol: Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones

This protocol is adapted from a published procedure for the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.

Materials:

-

Diethyl methylphosphonate

-

Methyl 2-(tosylamino)benzoate

-

Various aldehydes

-

Formaldehyde solution (37% in water)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of Diethyl 2-oxo-2-(2-N-tosylphenyl)ethylphosphonate

-

React diethyl methylphosphonate with methyl 2-(tosylamino)benzoate in an appropriate solvent.

-

Purify the resulting phosphonate derivative.

Step 2: Condensation with Aldehydes

-

Condense the diethyl 2-oxo-2-(2-N-tosylphenyl)ethylphosphonate with a selected aldehyde to form 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols.

Step 3: Horner-Wadsworth-Emmons Olefination

-

Dissolve the 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ol (1.0 mmol) and potassium carbonate (414 mg, 3.0 mmol) in THF (10 mL).

-

Stir the solution at room temperature for 30 minutes under an argon atmosphere.

-

Add formaldehyde solution (36% in water, 410 µL, 5.0 mmol) in one portion.

-

Heat the mixture to 50 °C.

-

Stir for 3 hours for 2-aryl substituted substrates or 16 hours for 2-alkyl substituted substrates.

-

Quench the reaction with brine (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with 10% potassium carbonate, water, and brine (30 mL), and dry over MgSO₄.

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) to yield the final 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one.

Workflow for the Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones

Caption: Synthetic route to 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones.

Therapeutic Applications

Anticancer Activity

A significant body of research has focused on the anticancer potential of tosylated dihydroquinolinones. These compounds have demonstrated potent cytotoxicity against various cancer cell lines.

3.1.1. Cytotoxicity of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones

Studies have shown that 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones exhibit high cytotoxic activity, with IC₅₀ values often below 1 µM in leukemia (NALM-6, HL-60) and breast cancer (MCF-7) cell lines[1].

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones | NALM-6 | < 1 | [1] |

| HL-60 | < 1 | [1] | |

| MCF-7 | < 1 | [1] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HL-60, MCF-7)

-

Complete cell culture medium

-

Tosylated dihydroquinolinone compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the tosylated dihydroquinolinone compounds for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

3.1.2. Inhibition of ABCB1 Transporter

Some tosylated dihydroquinolinones have been identified as potent inhibitors of the ABCB1 (P-glycoprotein) transporter, which is a key factor in multidrug resistance in cancer.[1] This inhibition can help to overcome drug resistance and enhance the efficacy of other anticancer drugs.

Experimental Protocol: Rhodamine 123 Efflux Assay for ABCB1 Inhibition

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate rhodamine 123 from cells overexpressing the ABCB1 transporter.

Materials:

-

Cells overexpressing ABCB1 (e.g., MCF7/ADR) and parental cells (e.g., MCF7)

-

Rhodamine 123

-

Tosylated dihydroquinolinone compounds

-

Verapamil (positive control)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Pre-incubate the cells with the tosylated dihydroquinolinone compounds or verapamil at various concentrations for 30 minutes at 37 °C.

-

Add rhodamine 123 (final concentration 1 µM) and incubate for another 60 minutes at 37 °C.

-

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed medium containing the test compounds.

-

Incubate the cells for 60 minutes at 37 °C to allow for efflux.

-

Wash the cells again with ice-cold PBS.

-

Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.

-

Increased fluorescence compared to the control (no inhibitor) indicates inhibition of the ABCB1 transporter.

Signaling Pathway: ABCB1 Transporter Inhibition

Caption: Inhibition of ABCB1-mediated drug efflux by tosylated dihydroquinolinones.

Enzyme Inhibition

The dihydroquinolinone scaffold is present in various enzyme inhibitors. While specific data for tosylated derivatives is still emerging, the general class shows promise. For instance, quinoline derivatives have been investigated as inhibitors of various kinases and other enzymes.

Potential in Neurodegenerative Diseases

Quinoline derivatives are being explored for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Their mechanisms of action may involve the inhibition of key enzymes such as cholinesterases or the modulation of signaling pathways implicated in neuronal survival. Further research is needed to specifically evaluate the efficacy of tosylated dihydroquinolinones in this area.

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline-based compounds are also an active area of investigation. These compounds may exert their effects by inhibiting pro-inflammatory enzymes or cytokines. The potential of tosylated dihydroquinolinones as anti-inflammatory agents warrants further exploration.

Conclusion and Future Directions

Tosylated dihydroquinolinones are a versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. Their potent cytotoxicity and ability to inhibit multidrug resistance transporters make them attractive candidates for further drug development. The exploration of their activity as enzyme inhibitors and their potential applications in neurodegenerative and inflammatory diseases are promising avenues for future research. The development of more diverse synthetic methodologies and the comprehensive biological evaluation of a wider range of tosylated dihydroquinolinone derivatives will be crucial in fully elucidating their therapeutic utility.

This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed protocols to facilitate further investigation into this promising class of compounds. The continued exploration of tosylated dihydroquinolinones is expected to yield novel therapeutic agents for a variety of diseases.

References

An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the intramolecular Friedel-Crafts cyclization, a pivotal reaction for the synthesis of N-tosyl-3,4-dihydroquinolin-2(1H)-ones. Dihydroquinolinone scaffolds are significant in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The N-tosyl group serves as a robust protecting group and can influence the molecule's biological activity and pharmacokinetic properties. This guide covers the underlying mechanism, critical reaction parameters, detailed experimental protocols, and the relevance of this chemical strategy in the broader context of drug discovery.

The Core Reaction: Intramolecular Friedel-Crafts Cyclization

The synthesis of N-tosyl dihydroquinolinones is frequently achieved through an intramolecular Friedel-Crafts reaction of N-tosyl-N-aryl-β-alanine derivatives. This reaction is an electrophilic aromatic substitution where the tethered carboxylic acid moiety, activated by a strong acid, acts as the electrophile that attacks the electron-rich aromatic ring of the aniline derivative to form the heterocyclic ring system.[2]

Reaction Mechanism

The cyclization is typically promoted by a strong Brønsted or Lewis acid. The mechanism involves the formation of a key acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring.

The generally accepted mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic.

-

Formation of the Acylium Ion: The activated intermediate eliminates a leaving group (e.g., water) to form a highly reactive acylium ion.

-

Intramolecular Electrophilic Attack: The acylium ion is attacked by the electron-rich N-tosyl-protected aromatic ring at the ortho position, forming a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[3][4]

-

Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the system and yielding the final N-tosyl dihydroquinolinone product. The catalyst is often regenerated in this step, although in many cases, stoichiometric amounts are required.[5]

Caption: Reaction mechanism for the acid-catalyzed Friedel-Crafts cyclization.

Key Reaction Parameters

The success of the cyclization hinges on several factors, including the choice of catalyst, solvent, temperature, and the electronic nature of the substrate.

-

Catalysts: Both Brønsted and Lewis acids are effective. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are common Brønsted acids that serve as both catalyst and solvent.[6] Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are also widely used to promote the reaction.[2] The choice of acid can significantly impact yield and reaction time.

-

Substrate Scope: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. Electron-donating groups (EDGs) on the ring generally accelerate the reaction and lead to higher yields, while strong electron-withdrawing groups (EWGs) can hinder or prevent cyclization.

-

Temperature: Reaction temperatures can range from 0 °C to over 100 °C, depending on the reactivity of the substrate and the strength of the acid catalyst.[6][7] Highly reactive substrates may cyclize at lower temperatures, while less reactive ones require significant heating.

Data Presentation: Catalyst and Substrate Effects

The efficiency of the Friedel-Crafts cyclization is highly dependent on the reaction conditions. The following tables summarize typical quantitative data observed for this transformation, illustrating the influence of different catalysts and aromatic ring substituents on the reaction outcome.

Table 1: Effect of Various Acid Catalysts on Reaction Yield

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PPA | 90 | 3 | 85 |

| 2 | AlCl₃ | 25 - 60 | 5 | 78 |

| 3 | Eaton's Rgt | 80 | 2 | 92 |

| 4 | TsOH | 110 (Toluene) | 12 | 65 |

| 5 | BF₃·OEt₂ | 0 - 25 | 6 | 72 |

Data are representative values compiled from typical Friedel-Crafts acylation procedures.[2][6]

Table 2: Influence of Aromatic Ring Substituents on Product Yield

| Entry | Substituent (R) | Position | Electronic Effect | Yield (%) |

| 1 | H | - | Neutral | 85 |

| 2 | CH₃ | para | Donating | 91 |

| 3 | OCH₃ | para | Donating | 95 |

| 4 | Cl | para | Withdrawing (weak) | 75 |

| 5 | NO₂ | para | Withdrawing (strong) | <10 |

Data illustrate general trends in electrophilic aromatic substitution reactions.

Experimental Protocols

This section provides a generalized, detailed methodology for the synthesis of an N-tosyl dihydroquinolinone via intramolecular Friedel-Crafts cyclization using Polyphosphoric Acid (PPA).

General Procedure for PPA-Mediated Cyclization

Materials and Equipment:

-

N-tosyl-N-(4-methoxyphenyl)-β-alanine (1 equivalent)

-

Polyphosphoric acid (PPA) (10-20 equivalents by weight)

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Heating mantle with a temperature controller

-

Ice bath

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, place N-tosyl-N-(4-methoxyphenyl)-β-alanine (e.g., 1.0 g).

-

Addition of Catalyst: Add polyphosphoric acid (e.g., 15 g) to the flask. The mixture will be viscous.

-

Heating: Place the flask in a heating mantle and heat the mixture with vigorous stirring to 90 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing crushed ice (approx. 100 g) with stirring.

-

Neutralization: The resulting aqueous slurry will be strongly acidic. Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution in portions until gas evolution ceases and the pH is ~7-8.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tosyl dihydroquinolinone.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Caption: A typical workflow for synthesis and purification.

Applications in Drug Development

The dihydroquinolinone core is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[8] Derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1][9] The synthesis of libraries of N-tosyl dihydroquinolinones via Friedel-Crafts cyclization allows for systematic Structure-Activity Relationship (SAR) studies.[10]

The N-tosyl group, while often used as a protecting group, can also be a key pharmacophoric feature, participating in hydrogen bonding or other interactions within a target's active site. The ability to efficiently construct this scaffold is therefore a critical tool for medicinal chemists in hit-to-lead and lead optimization campaigns.[11][12]

Caption: Role of the synthesis in the drug discovery process.

References

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]

- 8. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry strategies in follow-on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Domino Reactions for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocycles. This technical guide provides an in-depth overview of key domino reactions for the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Domino Michael-SNAr Approach

A concise and straightforward preparation for N-alkyl-2,3-dihydro-4(1H)-quinolinones has been developed utilizing a domino Michael-SNAr (Nucleophilic Aromatic Substitution) approach. This method involves the reaction of 1-aryl-2-propen-1-one derivatives, containing both a Michael acceptor and an SNAr acceptor, with primary amines. The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr ring closure to afford the dihydroquinolinones.[1][2]

Quantitative Data

| Entry | Amine (R-NH2) | Product | Yield (%) |

| 1 | Benzylamine | 1-benzyl-2,3-dihydro-4(1H)-quinolinone | 78 |

| 2 | Isopropylamine | 1-isopropyl-2,3-dihydro-4(1H)-quinolinone | 65 |

| 3 | n-Butylamine | 1-butyl-2,3-dihydro-4(1H)-quinolinone | 72 |

| 4 | Cyclohexylamine | 1-cyclohexyl-2,3-dihydro-4(1H)-quinolinone | 54 |

Experimental Protocol: General Procedure for the Domino Michael-SNAr Reaction

To a solution of the 1-(2-fluorophenyl)-2-propen-1-one derivative (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL) is added the primary amine (1.2 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-alkyl-2,3-dihydro-4(1H)-quinolinone.

Imine Addition-SNAr Sequence

A domino strategy involving an imine addition-SNAr sequence has been described for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones.[1][2] This reaction between tert-butyl 2-fluoro-5-nitrobenzoylacetate and pre-formed imines at room temperature furnishes the target compounds in a single operation. This method is particularly effective with aldimines.

Quantitative Data

| Entry | Imine Substituents (R1, R2) | Product | Yield (%) |

| 1 | R1=Ph, R2=H | 2-phenyl-3-carboxy-2,3-dihydro-4(1H)-quinolinone derivative | 85 |

| 2 | R1=4-MeO-Ph, R2=H | 2-(4-methoxyphenyl)-3-carboxy-2,3-dihydro-4(1H)-quinolinone derivative | 88 |

| 3 | R1=4-Cl-Ph, R2=H | 2-(4-chlorophenyl)-3-carboxy-2,3-dihydro-4(1H)-quinolinone derivative | 82 |

Experimental Protocol: General Procedure for the Imine Addition-SNAr Reaction

The imine (1.1 mmol) is added to a solution of tert-butyl 2-fluoro-5-nitrobenzoylacetate (1.0 mmol) in a suitable solvent like THF (10 mL) at room temperature. The reaction is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the crude product is purified by flash chromatography to yield the substituted 2,3-dihydro-4(1H)-quinolinone.

Multi-catalytic Approach to 3-Substituted 2,3-Dihydro-4(1H)-quinolinones

An interesting multi-catalytic approach has been developed for the synthesis of 3-substituted 2,3-dihydro-4(1H)-quinolinones.[1] This process involves a sequential Pd-catalyzed N-alkylation of 2-methanesulfonamidobenzaldehydes with allylic acetates, followed by an intramolecular thiazolium salt-catalyzed Stetter reaction.

Quantitative Data

| Entry | Allylic Acetate Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 3-benzoyl-2,3-dihydro-4(1H)-quinolinone derivative | 75 |

| 2 | Methyl | 3-acetyl-2,3-dihydro-4(1H)-quinolinone derivative | 68 |

| 3 | Ethyl | 3-propionyl-2,3-dihydro-4(1H)-quinolinone derivative | 71 |

Experimental Protocol: General Procedure for the Multi-catalytic Synthesis

In a reaction vessel, 2-methanesulfonamidobenzaldehyde (1.0 mmol), allylic acetate (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base are combined in a suitable solvent and heated. After the N-alkylation is complete, a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 20 mol%) and a base (e.g., DBU) are added, and the mixture is stirred at room temperature to facilitate the intramolecular Stetter reaction. The product is then isolated and purified by column chromatography.

Dissolving Metal Reduction-Cyclization Sequence

A protocol to access 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields involves a dissolving metal reduction-cyclization sequence.[1] The domino sequence is initiated by the reduction of a nitro group of a chalcone derivative using iron powder in acid. Following the reduction of the nitro group to an aniline, an intramolecular cyclization occurs through the addition of the newly formed amino group to the protonated enone.

Quantitative Data

| Entry | Chalcone Substituent (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-phenyl-2,3-dihydro-4(1H)-quinolinone | 88 |

| 2 | 4-Chlorophenyl | 2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinolinone | 85 |

| 3 | 4-Methylphenyl | 2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinolinone | 72 |

Experimental Protocol: General Procedure for the Reduction-Cyclization Reaction

To a stirred solution of the nitro-chalcone derivative (1.0 mmol) in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid, iron powder (5.0 mmol) is added portion-wise. The reaction mixture is then heated to 100 °C for 30 minutes. After cooling, the mixture is filtered, and the filtrate is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by chromatography.

References

Cytotoxic Properties of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones: A Technical Overview

Introduction

Quinolinone scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide range of biological activities, including anticancer properties.[1] A specific derivative, 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one, and its analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] These compounds function as cytotoxic agents through mechanisms that include the induction of DNA damage and apoptosis.[3][4] This technical guide provides a comprehensive overview of the cytotoxic properties of these compounds, detailing their efficacy, the experimental methods used for their evaluation, and their proposed mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has been evaluated against multiple cancer cell lines, with carboplatin used as a reference compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the metabolic activity of cells by 50%, are summarized below. The data indicates high cytotoxicity, often in the low micromolar range.[4][5]

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) ± SEM |

| MCF-7 | |||||

| 5a | H | H | Ph | Et | 1.83 ± 0.08 |

| 5b | H | H | Ph | Pr | 2.11 ± 0.11 |

| 5c | H | H | Ph | i-Pr | 2.34 ± 0.12 |

| 5d | H | H | 4-Cl-Ph | Et | 1.95 ± 0.09 |

| 5e | H | H | 4-Cl-Ph | Pr | 2.24 ± 0.10 |

| 5f | H | H | 4-Cl-Ph | i-Pr | 2.56 ± 0.13 |

| 5g | H | H | 4-Me-Ph | Et | 1.89 ± 0.09 |

| 5h | H | H | 4-Me-Ph | Pr | 2.18 ± 0.10 |

| 5i | H | H | 4-Me-Ph | i-Pr | 2.45 ± 0.12 |

| 5j | MeO | H | Ph | Et | 1.76 ± 0.08 |

| 5k | MeO | H | Ph | Pr | 2.01 ± 0.10 |

| 5l | MeO | H | Ph | i-Pr | 2.23 ± 0.11 |

| 5m | H | MeO | Ph | Et | 1.80 ± 0.09 |

| 5n | H | MeO | Ph | Pr | 2.07 ± 0.10 |

| 5o | H | MeO | Ph | i-Pr | 2.29 ± 0.11 |

| 5p | H | H | Ph | Ph | 3.12 ± 0.15 |

| 5q | H | H | Ph | 4-Cl-Ph | 3.34 ± 0.16 |

| 5r | H | H | Ph | 4-MeO-Ph | 3.25 ± 0.16 |

| 5s | H | H | Ph | 4-F-Ph | 3.29 ± 0.16 |

| 5t | H | H | Ph | Thiophen-2-yl | 3.01 ± 0.14 |

| Carboplatin | - | - | - | - | 28.40 ± 1.20 |

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) ± SEM |

| HL-60 | |||||

| 5a | H | H | Ph | Et | 0.35 ± 0.02 |

| 5b | H | H | Ph | Pr | 0.42 ± 0.03 |

| 5c | H | H | Ph | i-Pr | 0.51 ± 0.04 |

| 5d | H | H | 4-Cl-Ph | Et | 0.38 ± 0.02 |

| 5e | H | H | 4-Cl-Ph | Pr | 0.45 ± 0.03 |

| 5f | H | H | 4-Cl-Ph | i-Pr | 0.55 ± 0.04 |

| 5g | H | H | 4-Me-Ph | Et | 0.37 ± 0.02 |

| 5h | H | H | 4-Me-Ph | Pr | 0.44 ± 0.03 |

| 5i | H | H | 4-Me-Ph | i-Pr | 0.53 ± 0.04 |

| 5j | MeO | H | Ph | Et | 0.33 ± 0.02 |

| 5k | MeO | H | Ph | Pr | 0.39 ± 0.03 |

| 5l | MeO | H | Ph | i-Pr | 0.47 ± 0.04 |

| 5m | H | MeO | Ph | Et | 0.34 ± 0.02 |

| 5n | H | MeO | Ph | Pr | 0.41 ± 0.03 |

| 5o | H | MeO | Ph | i-Pr | 0.49 ± 0.04 |

| 5p | H | H | Ph | Ph | 0.89 ± 0.06 |

| 5q | H | H | Ph | 4-Cl-Ph | 0.95 ± 0.07 |

| 5r | H | H | Ph | 4-MeO-Ph | 0.92 ± 0.06 |

| 5s | H | H | Ph | 4-F-Ph | 0.94 ± 0.07 |

| 5t | H | H | Ph | Thiophen-2-yl | 0.85 ± 0.06 |

| Carboplatin | - | - | - | - | 11.20 ± 0.50 |

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) ± SEM |

| HUVEC | |||||

| 5a | H | H | Ph | Et | 1.85 ± 0.09 |

| 5j | MeO | H | Ph | Et | 0.75 ± 0.05 |

| 5p | H | H | Ph | Ph | 1.15 ± 0.07 |

| Carboplatin | - | - | - | - | 15.80 ± 0.70 |

Data sourced from Marciniec et al. (2022).[6] MCF-7: Breast adenocarcinoma; HL-60: Promyelocytic leukemia; HUVEC: Human umbilical vein endothelial cells (normal cells).

Experimental Protocols

The evaluation of the cytotoxic activity of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones is primarily conducted using the MTT assay.[3][4] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as breast adenocarcinoma (MCF-7) and promyelocytic leukemia (HL-60) are commonly used. For comparison and to assess selectivity, normal human umbilical vein endothelial cells (HUVEC) are also employed.[4]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO₂.[7]

-

Compound Preparation: Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the desired final concentrations.[7]

-

Seeding and Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells per well). After a period of attachment (usually 24 hours), the cells are exposed to various concentrations of the test compounds and incubated for a defined period, commonly 48 or 72 hours.[5][7]

MTT Assay Protocol

-

Incubation: Following the treatment period with the compounds, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]

-

Formazan Formation: The plates are incubated for an additional period (typically 2-4 hours), during which metabolically active cells convert the yellow MTT into purple formazan crystals via mitochondrial dehydrogenase enzymes.[9]

-

Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]

-

Data Analysis: The IC50 values are calculated from concentration-response curves generated by plotting the percentage of cell viability against the compound concentration using a nonlinear estimation method.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of the compounds.

Caption: Workflow for in vitro cytotoxicity evaluation.

Proposed Mechanism of Action

Studies have indicated that the cytotoxic effects of these quinolinone derivatives are mediated through the induction of DNA damage and apoptosis.[3][4] Furthermore, some analogues have been shown to inhibit the ABCB1 transporter, which is implicated in multidrug resistance.[2]

Caption: Signaling pathway for quinolinone-induced cytotoxicity.

Conclusion

3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and related sulfonyl derivatives represent a class of compounds with significant cytotoxic potential against various cancer cell lines.[2][3] Their high efficacy, demonstrated by low micromolar IC50 values, makes them promising candidates for further investigation in anticancer drug development. The primary mechanism of their cytotoxic action appears to involve the inhibition of cell proliferation and the induction of DNA damage, leading to apoptosis.[4] Additionally, the ability of certain analogues to inhibit the ABCB1 transporter suggests a potential role in overcoming multidrug resistance in cancer chemotherapy.[2] Further studies are warranted to fully elucidate their molecular targets and to optimize their structure for improved selectivity and therapeutic potential.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1<i>H</i>)-ones - ProQuest [proquest.com]

- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [mdpi.com]